UV-Traceable Conjugation Enables Real-Time Molar Substitution Ratio Quantification at 354 nm
The bis-arylhydrazone bond formed between HyNic and 4FB (4-formylbenzamide) functional groups produces a unique chromophore with measurable absorbance at 354 nm, having a molar extinction coefficient of 29,000 L mol⁻¹ cm⁻¹ . This UV-traceable signature enables quantification of the molar substitution ratio (MSR) of HyNic groups on modified biomolecules prior to conjugation, as well as real-time monitoring of conjugate formation [1]. In contrast, conjugates formed using DBCO-PEG4-NHS ester (amine-targeting via amide bond) or DBCO-PEG4-maleimide (thiol-targeting via thioether bond) lack this intrinsic chromophoric property and require separate colorimetric assays (e.g., bicinchoninic acid assay, Ellman's reagent) for indirect quantification, which introduce additional variability and consume precious sample material .
| Evidence Dimension | UV-Vis quantification capability of conjugation bond |
|---|---|
| Target Compound Data | Molar extinction coefficient: 29,000 L mol⁻¹ cm⁻¹ at 354 nm; real-time MSR determination |
| Comparator Or Baseline | DBCO-PEG4-NHS ester: no intrinsic chromophore; requires separate assay (e.g., BCA for protein concentration, indirect labeling efficiency estimation) |
| Quantified Difference | Direct vs. indirect quantification; 29,000 L mol⁻¹ cm⁻¹ extinction coefficient enables nanomole-scale detection |
| Conditions | Bis-arylhydrazone bond formation between HyNic-modified biomolecule and 4FB-modified partner; UV-Vis spectroscopy (300–500 nm scan) |
Why This Matters
The UV-traceable bond enables non-destructive, real-time quality control and reproducibility assessment during conjugate manufacturing—critical for ADC developers requiring batch-to-batch consistency in linker-to-antibody ratio.
- [1] Vector Laboratories. An Introduction to Bioconjugation: Answering Your Questions - MSR Checkpoints with HyNic and 4FB. Accessed 2026. View Source
